molecular formula C14H12ClNO B184476 N-(4-chlorophenyl)-2-phenylacetamide CAS No. 2990-06-9

N-(4-chlorophenyl)-2-phenylacetamide

Cat. No.: B184476
CAS No.: 2990-06-9
M. Wt: 245.7 g/mol
InChI Key: WYJLJXRDWVMLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Chlorophenyl)-2-phenylacetamide is a substituted acetamide featuring a phenyl group at the 2-position and a 4-chlorophenyl substituent on the nitrogen atom. This compound serves as a key intermediate in organic synthesis, particularly in alkylation reactions and the preparation of heterocyclic derivatives. Its reactivity and physicochemical properties are influenced by the electron-withdrawing chlorine substituent, which modulates the nucleophilicity of the amide nitrogen and the stability of intermediates in synthetic pathways .

Properties

CAS No.

2990-06-9

Molecular Formula

C14H12ClNO

Molecular Weight

245.7 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-phenylacetamide

InChI

InChI=1S/C14H12ClNO/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)

InChI Key

WYJLJXRDWVMLDM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Mechanism

The electronic nature of substituents on the phenyl ring significantly impacts reaction mechanisms in alkylation and benzylation reactions:

Compound Substituent Reaction Mechanism Key Observations Reference
N-(4-Chlorophenyl)-2-phenylacetamide 4-Cl Interfacial Proceeds via interfacial mechanism due to electron-withdrawing Cl, which reduces nucleophilicity of the amide anion .
N-(4-Nitrophenyl)-2-phenylacetamide 4-NO₂ Interfacial Similar to Cl substituent; NO₂'s stronger electron-withdrawing effect further reduces reactivity .
N-(4-Methylphenyl)-2-phenylacetamide 4-CH₃ Extraction Electron-donating CH₃ enhances nucleophilicity, favoring extraction mechanism .
N-(4-Methoxyphenyl)-2-phenylacetamide 4-OCH₃ Extraction Methoxy group increases electron density, promoting faster reaction rates .

Key Findings :

  • Electron-withdrawing groups (Cl, NO₂) favor interfacial mechanisms by stabilizing intermediates through resonance or inductive effects.
  • Electron-donating groups (CH₃, OCH₃) enhance nucleophilicity, enabling extraction mechanisms .

Insights :

  • Heterocyclic derivatives (e.g., imidazole, benzothiazole) exhibit higher melting points due to increased molecular rigidity .
  • Microwave-assisted synthesis improves efficiency for imidazole derivatives but lacks reported yields .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Trends Spectral Data (¹H-NMR) Reference
This compound 261.72 Low in polar solvents δ 7.3–7.5 (Ar-H), δ 3.7 (CH₂CO)
N-(4-Cl-Ph)-2-(thienopyrimidinyl)acetamide 435.93 Lipophilic δ 7.8–8.1 (thienopyrimidine protons)
N-(4-Cl-Ph)-2-(benzimidazole)acetamide 305.82 Moderate in DMSO δ 11.7 (NH), δ 7.1–7.5 (Ar-H)

Trends :

  • Chlorine substituents enhance lipophilicity, impacting solubility in aqueous media.
  • Heterocyclic incorporation (e.g., thienopyrimidine) increases molecular weight and complexity .

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